N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-fluorophenoxy)acetamide
Description
This compound features a piperazine core substituted with a 3-chlorophenyl group, a sulfonyl-linked ethyl chain, and a 4-fluorophenoxy acetamide moiety.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O4S/c21-16-2-1-3-18(14-16)24-9-11-25(12-10-24)30(27,28)13-8-23-20(26)15-29-19-6-4-17(22)5-7-19/h1-7,14H,8-13,15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQZJUAPVAXADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the D4 dopamine receptors . These receptors are a type of G protein-coupled receptors that are prevalent in the brain and play a significant role in the neural signaling pathways associated with reward, addiction, and movement.
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptors. It binds to these receptors and modulates their activity, leading to changes in the downstream signaling pathways.
Biochemical Pathways
Upon binding to the D4 dopamine receptors, the compound influences several biochemical pathways. These pathways are primarily related to the dopaminergic signaling in the brain. The downstream effects of this modulation can impact various physiological processes, including mood regulation, reward response, and motor control.
Pharmacokinetics
It is known that the compound issoluble in DMSO , which suggests that it may have good bioavailability. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further studied to fully understand its pharmacokinetics.
Comparison with Similar Compounds
Structural Features and Modifications
The table below compares key structural elements and inferred pharmacological properties:
Key Observations
Sulfonyl vs. Sulfanyl Groups : The sulfonyl group in the target compound and ’s analog may improve metabolic stability and receptor binding compared to sulfanyl-containing analogs (e.g., ) due to stronger electron-withdrawing effects .
Fluorophenoxy vs.
Piperazine Substitution : The 3-chlorophenyl group on piperazine (target compound) may confer selectivity for serotonin or dopamine receptors, similar to arylpiperazine pharmacophores in antipsychotics . In contrast, methyl-substituted piperazines (e.g., , Compound 12) show anticonvulsant activity but lack sulfonyl groups, which could limit bioavailability .
Anticonvulsant Activity
Compounds with simple piperazine-acetamide scaffolds (e.g., , Compounds 11–17) demonstrated anticonvulsant efficacy in animal models, but the absence of sulfonyl or fluorophenoxy groups suggests divergent mechanisms. The target compound’s sulfonyl-ethyl linker may enhance blood-brain barrier penetration compared to these analogs .
Pharmacokinetics
- The sulfonyl group in the target compound and ’s analog may reduce first-pass metabolism compared to sulfanyl or non-sulfonylated analogs .
- The 4-fluorophenoxy group could increase logP values, favoring CNS distribution over peripherally acting analogs (e.g., ’s non-fluorinated compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
